2-(1H-tetrazol-1-yl)aniline
Overview
Description
2-(1H-tetrazol-1-yl)aniline is a compound of interest in various fields of chemistry, including the development of pharmaceuticals, materials science, and organic synthesis. It serves as a foundational structure for the development of more complex chemical entities. The interest in this compound arises from its unique structural features, which confer a range of chemical and physical properties.
Synthesis Analysis
The synthesis of 2-(1H-tetrazol-1-yl)aniline derivatives involves multi-step reactions, starting from simple and available precursors. For example, Xu et al. (2015) detailed a copper-catalyzed domino protocol integrating condensation, ring-opening, and decarboxylative coupling for intramolecular C-O bond formation to synthesize 2-(1,3,4-oxadiazol-2-yl)aniline derivatives (Xu et al., 2015).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For instance, the crystal structure of a CdII complex with 2-(1H-benzimidazol-2-yl)aniline ligands revealed a distorted octahedral geometry around the CdII atom, coordinated by four N atoms from the aniline ligands and two nitrato O atoms (Yongtae Kim & S. Kang, 2019).
Chemical Reactions and Properties
The reactivity of 2-(1H-tetrazol-1-yl)aniline derivatives can be influenced by substituents and reaction conditions. For example, Zhao et al. (2017) found that 2-(pyridin-2-yl)aniline serves as a directing group for C-H amination mediated by cupric acetate, showcasing the derivative's versatility in facilitating specific chemical transformations (Hong-Yi Zhao et al., 2017).
Scientific Research Applications
Thermal Decomposition and Synthesis of Phenyl Tetrazoles : Compounds similar to 2-(1H-tetrazol-1-yl)aniline have been synthesized and characterized, with their thermal decomposition studied for potential material science applications (Yılmaz et al., 2015).
Use in Fluorescent Chemosensors : Derivatives of 2-(1H-tetrazol-1-yl)aniline have been used as efficient chemosensors for detecting metal ions like aluminum in living cells, which has applications in environmental monitoring and biomedical research (Shree et al., 2019).
Electroluminescence Application in Platinum Complexes : Tetrazole compounds, closely related to 2-(1H-tetrazol-1-yl)aniline, have been used to create highly luminescent platinum complexes. These have potential applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Crystal Structure Analysis for Material Science : The synthesis and crystal structure analysis of compounds similar to 2-(1H-tetrazol-1-yl)aniline has applications in understanding the material properties of these compounds (Slyvka et al., 2019).
DNA-Binding and Antioxidant Properties : Some tetrazole derivatives have been studied for their DNA-binding capabilities and antioxidant properties, indicating potential applications in biochemistry and pharmaceuticals (Kasi Reddy et al., 2016).
Catalysis and Synthesis of Organic Compounds : 2-(1H-tetrazol-1-yl)aniline derivatives have been used as directing groups in the catalysis of organic synthesis, which is fundamental to the development of new pharmaceuticals and materials (Zhao et al., 2017).
Photo-functional Polymers : Some derivatives have been used to create photo-functional polymers, which can self-assemble into unique structures and have potential applications in drug delivery and sensor technology (Wu et al., 2019).
properties
IUPAC Name |
2-(tetrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZQSRGQFXNPLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576045 | |
Record name | 2-(1H-Tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-tetrazol-1-yl)aniline | |
CAS RN |
14210-51-6 | |
Record name | 2-(1H-Tetrazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14210-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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